7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-11-3-1-2-9(6-11)12-4-5-16-13-10(7-15)8-17-18(12)13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBPEKMOUHSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC3=C(C=NN23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675731 | |
| Record name | 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933054-30-9 | |
| Record name | 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933054-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Cyclocondensation methods predominantly follow a stepwise mechanism:
-
Nucleophilic Attack : The amino group of the pyrazole attacks the electrophilic carbonyl of the diketone or enamine.
-
Cyclization : Intramolecular dehydration forms the pyrimidine ring.
-
Aromatization : Elimination of water or small molecules yields the conjugated heterocycle.
Common side reactions include:
Chemical Reactions Analysis
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at positions 5, 6, and 5. Key comparisons include:
- Substituent Impact: Electron-withdrawing groups (e.g., Br, Cl, CN) improve metabolic stability and target affinity . Polar groups (e.g., [18F]fluoroethoxymethyl) enhance water solubility and tumor uptake in PET imaging . Amino groups at position 7 (e.g., 7-amino-6-phenyl derivatives) increase fluorescence intensity, making them suitable for optical imaging .
Physicochemical Properties
- Melting Points: 7-(3-Bromophenyl) derivatives typically exhibit higher melting points (>300°C) due to strong intermolecular interactions, whereas methyl or amino-substituted analogs melt at lower temperatures (e.g., 218–219°C for 5b) .
- Lipophilicity :
- LogP values increase with halogen size (Br > Cl > F) and trifluoromethyl groups, influencing blood-brain barrier penetration and bioavailability .
Biological Activity
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 933054-30-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo-pyrimidine core with a bromophenyl substituent. Its molecular formula is , and it has been synthesized through various methods, typically involving the reaction of 3-bromobenzaldehyde with hydrazine derivatives followed by cyclization processes.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has shown significant inhibition of Pim-1 and Flt-3 kinases, which are crucial in regulating cell proliferation and survival pathways in cancer cells. The inhibition of these kinases leads to decreased phosphorylation of proteins involved in cell survival, such as BAD (BCL-2 antagonist of cell death), ultimately promoting apoptosis in cancer cells .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. Its effectiveness has been demonstrated through several assays:
- Inhibition of Cell Proliferation : The compound exhibited significant growth inhibition across multiple cancer cell lines. For instance, a study reported an average growth inhibition (GI%) of 43.9% across 56 different cancer cell lines .
- Cell Cycle Arrest : Treatment with this compound resulted in G0-G1 phase arrest in renal carcinoma cells (RFX 393), indicating its potential to halt cancer progression by preventing cells from entering the S phase necessary for DNA replication .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | IC50 (µM) | Target Kinase | Activity Profile |
|---|---|---|---|
| 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 15.0 | Pim-1 | Moderate inhibition |
| 5-Chloro-7-(1-methylethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 12.0 | CDK2 | Strong inhibition |
| This compound | 9.0 | Pim-1 | High selectivity and potency |
This table illustrates that while other compounds also exhibit anticancer properties, this compound shows superior potency against Pim-1 at lower concentrations.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Pim-1 Inhibition Study : A detailed examination showed that at concentrations as low as 1 µM , the compound inhibited Pim-1 activity by over 98% , demonstrating its efficacy as a selective kinase inhibitor .
- Dual Kinase Inhibition : Another study found that this compound not only inhibits Pim-1 but also affects Flt-3 activity significantly without impacting hERG channels at therapeutic concentrations (>30 µM), suggesting a favorable safety profile for further development .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
